molecular formula C14H12ClN3O2 B3859565 N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide CAS No. 5522-65-6

N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B3859565
CAS No.: 5522-65-6
M. Wt: 289.71 g/mol
InChI Key: CPORAPFBLFDNLY-RQZCQDPDSA-N
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Description

N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. Hydrazones, a subclass of Schiff bases, are formed by the reaction of hydrazines with aldehydes or ketones.

Preparation Methods

The synthesis of N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 3-chloro-4-methoxybenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .

Chemical Reactions Analysis

N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or proteins involved in cell proliferation, leading to its antiproliferative effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide can be compared with other Schiff base hydrazones such as:

Properties

IUPAC Name

N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c1-20-13-3-2-10(8-12(13)15)9-17-18-14(19)11-4-6-16-7-5-11/h2-9H,1H3,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPORAPFBLFDNLY-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416458
Record name AC1NSHFN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5522-65-6
Record name AC1NSHFN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide
Reactant of Route 2
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N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide

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